molecular formula C3H7F2NO B13555006 2-Amino-3,3-difluoropropan-1-ol

2-Amino-3,3-difluoropropan-1-ol

Cat. No.: B13555006
M. Wt: 111.09 g/mol
InChI Key: MCLRDRPCZXKUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,3-difluoropropan-1-ol (CAS: 155310-11-5) is a fluorinated amino alcohol with the molecular formula C₃H₇F₂NO (molecular weight: 111.10 g/mol). Its structure features:

  • An amino group (-NH₂) at position 2.
  • A hydroxyl group (-OH) at position 1.
  • Two fluorine atoms at position 3.

This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of fluorine atoms, which enhance metabolic stability and influence hydrogen-bonding interactions. Its hydrochloride salt (molecular weight: 176.65 g/mol) is also commercially available for research .

Properties

Molecular Formula

C3H7F2NO

Molecular Weight

111.09 g/mol

IUPAC Name

2-amino-3,3-difluoropropan-1-ol

InChI

InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2

InChI Key

MCLRDRPCZXKUTE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-amino-3,3-difluoropropan-1-ol involves the reaction of 3-amino-2,2-difluoropropan-1-ol with various reagents. For example, a solution of 3-amino-2,2-difluoropropan-1-ol in a mixture of tetrahydrofuran (THF) and water can be reacted with di-tert-butyl dicarbonate (Boc2O) at 0°C. The reaction mixture is then stirred at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoropropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

2-Amino-3,3-difluoropropan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with 2-amino-3,3-difluoropropan-1-ol but differ in substituent positions, halogenation patterns, or aromaticity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State Notable Data
This compound C₃H₇F₂NO 111.10 -NH₂ (C2), -OH (C1), -F₂ (C3) Likely liquid Hydrochloride salt available
3-Amino-1,1,1-trifluoropropan-2-ol C₃H₆F₃NO 129.08 -NH₂ (C3), -OH (C2), -F₃ (C1) Not specified Multiple synonyms (e.g., 2-Hydroxy-3,3,3-trifluoropropylamine)
1-Amino-3-fluoropropan-2-ol hydrochloride C₃H₇ClFNO 143.55 -NH₂ (C1), -OH (C2), -F (C3), hydrochloride Solid 95% purity
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 -NH₂ (C2), -OH (C1), -C₆H₅ (C3) Solid (mp 90–94°C) Price: JPY 3,900/1g
(+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol C₉H₁₁F₂NO 187.19 -NH₂ (C2), -OH (C1), -3,4-F₂C₆H₃ (C3) Not specified CAS: 1364867-97-9
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO 215.64 -NH₂ (C2), -OH (C1), -2-Cl-6-F-C₆H₃ (C3) Not specified CAS: 1323966-28-4

Key Comparisons

Fluorination Patterns
  • 3-Amino-1,1,1-trifluoropropan-2-ol: Trifluoromethylation at C1 increases hydrophobicity and steric bulk, which may hinder solubility in polar solvents .
Aromatic vs. Aliphatic Substituents
  • Aryl-Substituted Analogs (e.g., ): Fluorinated or chlorinated aromatic rings improve metabolic stability and bioavailability in pharmaceuticals .
Salt Forms and Solubility
  • The hydrochloride salt of this compound (176.65 g/mol) offers improved water solubility compared to the free base, facilitating biological testing .
  • 1-Amino-3-fluoropropan-2-ol hydrochloride (143.55 g/mol) demonstrates the utility of salt forms in stabilizing reactive amino alcohols .

Biological Activity

2-Amino-3,3-difluoropropan-1-ol, particularly in its hydrochloride form, is a compound that has garnered attention in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields of study.

Chemical Structure and Properties

Molecular Formula: C₃H₈ClF₂NO
Molecular Weight: Approximately 147.55 g/mol
Appearance: White crystalline solid, soluble in water

The compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a propan-1-ol backbone. The fluorination at the third carbon is particularly significant as it influences the compound's reactivity and interactions with biological targets.

This compound interacts with various enzymes and receptors within biological systems. The mechanisms through which it exerts its effects include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions. For example, it may affect enzymes involved in neurotransmitter synthesis or metabolism.
  • Receptor Binding: It can bind to various receptors, potentially modulating their activity. This interaction may lead to alterations in signal transduction pathways, impacting physiological responses.

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibitory properties. Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways. For instance:

Enzyme Effect Reference
Citrate SynthaseInhibition of citrate transport
AconitaseImpairment of oxidative metabolism

These effects suggest potential applications in treating metabolic disorders or conditions related to enzyme dysfunction.

Receptor Interaction

The compound's ability to bind to receptors suggests its potential role in pharmacological applications. It may interact with neurotransmitter receptors or other regulatory proteins, influencing various biological responses such as:

  • Modulation of neurotransmitter release
  • Alteration of cellular signaling pathways

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neurological Applications: Research indicates that this compound may have therapeutic potential for neurological disorders due to its ability to modulate neurotransmitter systems. Ongoing studies focus on its effects on synaptic transmission and neuroprotection.
  • Antimicrobial Activity: Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

Compound Name Structural Features Biological Activity
(2R)-2-amino-3-fluoropropan-1-olOne fluorine atomLimited enzyme interaction
(2R)-2-amino-3,3,3-trifluoropropan-1-olThree fluorine atomsIncreased potency but different targets
(2R)-2-amino-propanolNo fluorine substituentsLacks unique properties

The presence of two fluorine atoms on the same carbon atom in this compound imparts distinct chemical and biological properties compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.